Dimethyl icosanedioate
Overview
Description
It is a white to almost white powder or crystalline solid at room temperature . This compound is primarily used in the field of organic synthesis and as a building block in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl icosanedioate can be synthesized through the esterification of icosanedioic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale esterification reactors where icosanedioic acid and methanol are combined with a catalyst. The reaction mixture is then heated and stirred to ensure complete conversion to the ester. After the reaction is complete, the product is purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Dimethyl icosanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to icosanedioic acid and methanol in the presence of a strong acid or base.
Reduction: It can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid under reflux conditions.
Major Products Formed
Hydrolysis: Icosanedioic acid and methanol.
Reduction: Corresponding alcohols (e.g., icosanediol).
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
Dimethyl icosanedioate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Polymer Chemistry: It serves as a monomer or comonomer in the production of polymers and copolymers.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of dimethyl icosanedioate involves its participation in esterification and transesterification reactions. In these reactions, the ester group of this compound acts as a nucleophile, attacking electrophilic centers in other molecules. This leads to the formation of new chemical bonds and the generation of various products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
Dimethyl adipate: An ester of adipic acid, used in similar applications in organic synthesis and polymer chemistry.
Dimethyl sebacate: An ester of sebacic acid, also used in polymer production and as a plasticizer.
Dimethyl azelate: An ester of azelaic acid, used in the synthesis of polymers and as a plasticizer
Uniqueness
Dimethyl icosanedioate is unique due to its longer carbon chain compared to other similar esters. This longer chain imparts different physical and chemical properties, making it suitable for specific applications where longer chain esters are required. Its higher molecular weight and melting point also distinguish it from shorter chain esters .
Properties
IUPAC Name |
dimethyl icosanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O4/c1-25-21(23)19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22(24)26-2/h3-20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PODMJVMUYCFFMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340707 | |
Record name | Dimethyl icosanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42235-38-1 | |
Record name | Dimethyl icosanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 42235-38-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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